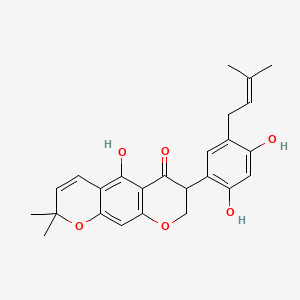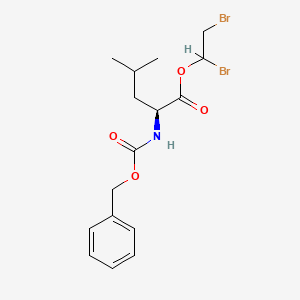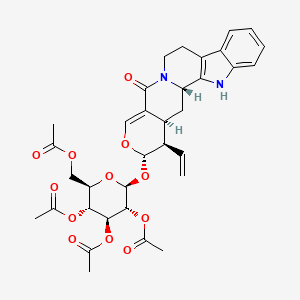
Cajanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cajanone can be synthesized through various synthetic routes. One common method involves the use of flavonoid precursors under specific reaction conditions. The synthesis typically involves the cyclization of chalcones in the presence of acidic or basic catalysts. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from Cajanus cajan using solvent extraction methods. Advanced techniques such as microwave-assisted extraction and high-performance liquid chromatography (HPLC) are employed to enhance the efficiency and purity of the extraction process .
Chemical Reactions Analysis
Types of Reactions
Cajanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, often leading to the formation of dihydro derivatives.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, such as dihydrothis compound, halogenated this compound, and alkylated this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Cajanone and its derivatives are used as intermediates in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antifungal and antibacterial activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: this compound has shown promise in the treatment of various diseases due to its antioxidant and anti-inflammatory properties. It is being investigated for its potential use in treating conditions such as arthritis and cancer.
Mechanism of Action
Cajanone exerts its effects through various molecular targets and pathways. The compound is known to inhibit the growth of pathogens by disrupting their cellular processes. For instance, this compound inhibits the growth of the pigeonpea wilt pathogen Fusarium oxysporum by interfering with its metabolic pathways . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparison with Similar Compounds
Cajanone is unique among isoflavanones due to its specific biological activities. Similar compounds include:
Genistein: Another isoflavone with antioxidant and anticancer properties.
Biochanin A: Known for its anti-inflammatory and anticancer activities.
Daidzein: Exhibits estrogenic and antioxidant properties.
Compared to these compounds, this compound stands out for its potent antifungal activity and its ability to inhibit specific pathogens .
Properties
CAS No. |
63006-48-4 |
|---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
7-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-6-14-9-16(19(27)10-18(14)26)17-12-30-21-11-20-15(7-8-25(3,4)31-20)23(28)22(21)24(17)29/h5,7-11,17,26-28H,6,12H2,1-4H3 |
InChI Key |
BAKSOIVZFARRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2COC3=C(C2=O)C(=C4C=CC(OC4=C3)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)


![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)






![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
